4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Overview
Description
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the enone intermediate: This step involves the reaction of 4-bromobenzaldehyde with acetylacetone under basic conditions to form the enone intermediate.
Amination reaction: The enone intermediate is then reacted with 4,6-dimethyl-2-aminopyrimidine to form the desired product.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the enone moiety.
Reduction: Reduction reactions can target the enone group, converting it to a saturated ketone.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The major product would be the corresponding saturated ketone.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the sulfonamide group suggests possible applications as an enzyme inhibitor or antimicrobial agent.
Medicine
In medicinal chemistry, 4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is not fully understood. it is likely to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate, while the aromatic rings and pyrimidine moiety could facilitate binding to specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but lacks the sulfonamide and pyrimidine moieties.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but features an isoxazole ring instead of the sulfonamide and pyrimidine groups.
Uniqueness
The uniqueness of 4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonamide group, in particular, sets it apart from other similar compounds and suggests unique applications in medicinal chemistry.
Properties
IUPAC Name |
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3S/c1-14-13-15(2)25-21(24-14)26-30(28,29)19-9-7-18(8-10-19)23-12-11-20(27)16-3-5-17(22)6-4-16/h3-13,23H,1-2H3,(H,24,25,26)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKNUMDAUGRSPL-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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